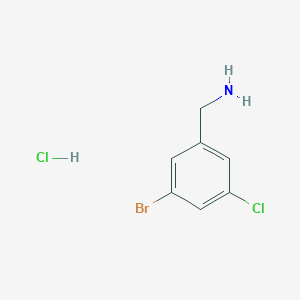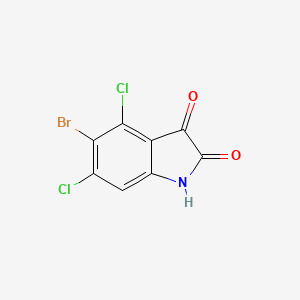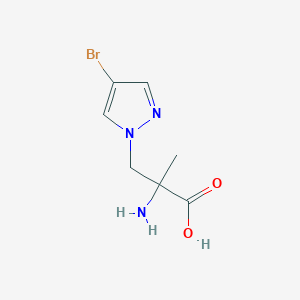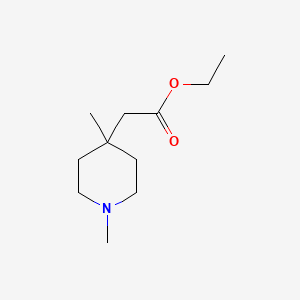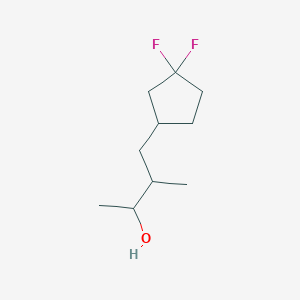
4-(3,3-Difluorocyclopentyl)-3-methylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,3-Difluorocyclopentyl)-3-methylbutan-2-ol is an organic compound with the molecular formula C10H18F2O. This compound features a difluorocyclopentyl group attached to a butanol backbone, making it a unique structure in the realm of fluorinated organic compounds. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and lipophilicity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluorocyclopentyl)-3-methylbutan-2-ol typically involves the introduction of the difluorocyclopentyl group into the butanol structure. One common method is the reaction of 3,3-difluorocyclopentylmethanol with a suitable butanol derivative under controlled conditions. The reaction often requires the use of catalysts and specific reagents to ensure the selective introduction of the difluorocyclopentyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as distillation and purification to isolate the desired product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3,3-Difluorocyclopentyl)-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of fluorinated derivatives.
科学的研究の応用
4-(3,3-Difluorocyclopentyl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased durability and resistance to degradation.
作用機序
The mechanism of action of 4-(3,3-Difluorocyclopentyl)-3-methylbutan-2-ol involves its interaction with specific molecular targets. The difluorocyclopentyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- 3,3-Difluorocyclopentylmethanol
- 4-(3,3-Difluorocyclopentyl)methyl-3,3-dimethylthiomorpholine 1-oxide
Uniqueness
4-(3,3-Difluorocyclopentyl)-3-methylbutan-2-ol is unique due to its specific structural features, such as the combination of a difluorocyclopentyl group with a butanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H18F2O |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
4-(3,3-difluorocyclopentyl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C10H18F2O/c1-7(8(2)13)5-9-3-4-10(11,12)6-9/h7-9,13H,3-6H2,1-2H3 |
InChIキー |
CGXUDBFZIVIFHK-UHFFFAOYSA-N |
正規SMILES |
CC(CC1CCC(C1)(F)F)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


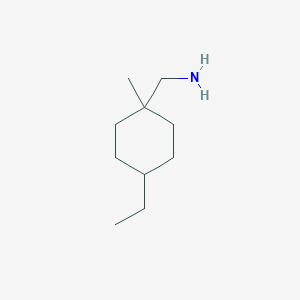
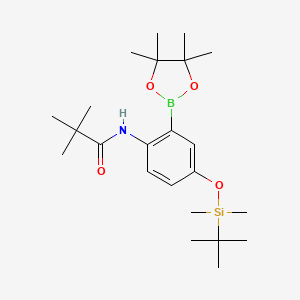
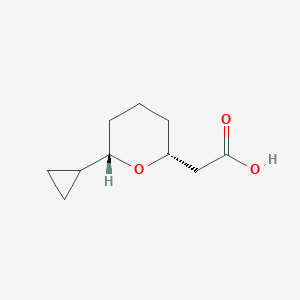
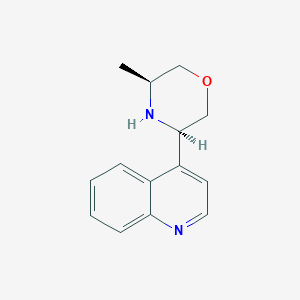


![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile](/img/structure/B15279274.png)
![tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15279278.png)
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B15279287.png)
